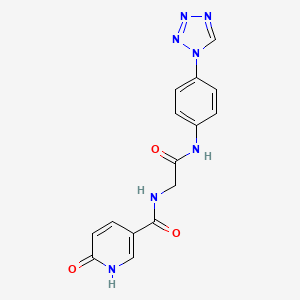![molecular formula C15H13ClN2O3S B2823171 [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride CAS No. 1052546-59-4](/img/structure/B2823171.png)
[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride” is a biochemical used for proteomics research . The molecular formula is C15H12N2O3S•HCl and it has a molecular weight of 336.79 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H12N2O3S•HCl. It contains a thieno[2,3-d]pyrimidin-3(4H)-yl core with a 4-methylphenyl group and an acetic acid group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 336.79 . Other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
- Synthesis Techniques : Innovative synthesis techniques have been developed for creating derivatives of thieno[2,3-d]pyrimidin, demonstrating the compound's role as a versatile intermediate for generating a variety of heterocyclic compounds with potential therapeutic applications (Tolkunov et al., 2013).
- Derivative Development : Research has focused on the development of novel derivatives through various chemical reactions, highlighting the compound's utility in producing diverse molecular structures with enhanced biological activities (Liu et al., 2006).
Biological Activities
- Antimicrobial Activity : Some derivatives of thieno[2,3-d]pyrimidin have been synthesized and tested for antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Abdel-rahman et al., 2002).
- Anti-inflammatory and Analgesic Properties : Investigations into thieno[2,3-d]pyrimidine derivatives have shown that some possess significant anti-inflammatory and analgesic activities, comparable to conventional drugs like indomethacin and acetylsalicylic acid, without the associated gastrointestinal side effects (El-Gazzar et al., 2007).
- Aldose Reductase Inhibitory Activity : Research has identified thieno[2,3-d]pyrimidin-1-acetic acid derivatives as potent aldose reductase inhibitors, suggesting their potential in managing complications related to diabetes (Ogawva et al., 1993).
Methodological Advancements
- Green Chemistry Approaches : Efforts to develop environmentally friendly synthetic methods for thieno[2,3-d]pyrimidin derivatives underscore the compound's role in advancing sustainable chemical practices (Lei et al., 2017).
Antioxidant and Anti-cancer Potential
- Antioxidant Activity : Studies on thieno[2,3-d]pyrimidine derivatives have also revealed their significant antioxidant properties, offering potential applications in managing oxidative stress-related conditions (Kotaiah et al., 2012).
- Anticancer and Anti-lipoxygenase Activities : Novel pyrazolopyrimidine derivatives, including those based on the thieno[2,3-d]pyrimidin framework, have shown promising anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer therapy and inflammation control (Rahmouni et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S.ClH/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)17(8-16-14)6-12(18)19;/h2-5,7-8H,6H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVAXMKONVZYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Benzoxazol-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2823088.png)

![N-(4-{[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823090.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)
![N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823099.png)

![N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2823102.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)


![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)
